

# AZD9056: A Technical Review of its Investigation in Chronic Inflammatory Diseases

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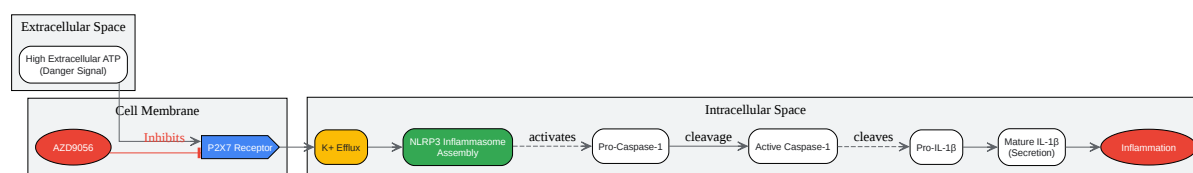
## Introduction

**AZD9056** is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.<sup>[1][2]</sup> The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly in the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokines interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).<sup>[3][4]</sup> This mechanism has positioned **AZD9056** as a therapeutic candidate for a range of chronic inflammatory diseases. This technical guide provides an in-depth review of the key studies investigating **AZD9056**, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

## Mechanism of Action: Targeting the P2X7-NLRP3 Inflammasome Pathway

**AZD9056** exerts its anti-inflammatory effects by blocking the P2X7 receptor, a key step in the inflammasome activation cascade. In response to cellular danger signals, such as high extracellular ATP, the P2X7 receptor is activated, leading to potassium efflux and the assembly of the NLRP3 inflammasome. This multi-protein complex then facilitates the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, secreted forms. By antagonizing the P2X7 receptor, **AZD9056** aims to inhibit this entire

downstream signaling pathway, thereby reducing the production of potent inflammatory mediators.



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**Caption:** AZD9056 Mechanism of Action. Max Width: 760px.

## Clinical Studies in Chronic Inflammatory Diseases

**AZD9056** has been evaluated in several clinical trials for various chronic inflammatory conditions. The following sections summarize the key findings and experimental designs.

### Rheumatoid Arthritis

Two key clinical trials, a Phase IIa and a Phase IIb study, evaluated the efficacy and safety of **AZD9056** in patients with active rheumatoid arthritis (RA) who had an inadequate response to methotrexate or sulfasalazine.<sup>[5][6][7]</sup>

- Study Design: Both studies were randomized, double-blind, placebo-controlled, parallel-group trials.
- Patient Population: Patients with active RA receiving methotrexate or sulphasalazine.
- Phase IIa: An ascending-dose trial in two cohorts (n=75) with **AZD9056** administered daily for 4 weeks.<sup>[5][7]</sup>

- Phase IIb: Patients (n=385 randomized, 383 treated) received treatment for 6 months with one of four doses of **AZD9056** (50, 100, 200, or 400 mg orally once daily), matching placebo, or open-label subcutaneous etanercept (50 mg once a week).[\[5\]](#)[\[7\]](#)
- Primary Outcome: The primary endpoint for both studies was the American College of Rheumatology 20% response criteria (ACR20).[\[5\]](#)[\[7\]](#)

Study Phase	Treatment Group	N	Primary Endpoint (ACR20 Response)	Key Secondary Endpoints	Reference
Phase IIa	AZD9056 400 mg/day	Cohort size not specified	65%	Significant reduction in swollen and tender joint count vs. placebo. No effect on acute-phase response.	<a href="#">[5]</a> <a href="#">[7]</a>
Placebo	27%	<a href="#">[5]</a> <a href="#">[7]</a>			
Phase IIb	AZD9056 (all doses)	383 (total treated)	No clinically or statistically significant effect relative to placebo at 6 months.	No significant effect on secondary endpoints.	<a href="#">[5]</a> <a href="#">[7]</a>
Placebo	<a href="#">[5]</a> <a href="#">[7]</a>				

Despite promising results in the Phase IIa study, the larger Phase IIb trial did not demonstrate a significant clinical benefit of **AZD9056** in patients with RA.[\[5\]](#)[\[7\]](#) In both studies, **AZD9056** was well-tolerated up to 400 mg/day.[\[5\]](#)[\[7\]](#)



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**Caption:** Rheumatoid Arthritis Phase IIb Clinical Trial Workflow. Max Width: 760px.

## Crohn's Disease

A Phase IIa study investigated the efficacy and safety of **AZD9056** in adults with moderately to severely active Crohn's disease (CD).[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[\[8\]](#)[\[9\]](#)
- Patient Population: 34 patients with moderately to severely active CD, defined by a Crohn's Disease Activity Index (CDAI) of at least 220.[\[8\]](#)
- Treatment: Patients were randomized in a 2:1 ratio to receive either 200 mg of **AZD9056** orally once daily for 28 days or a matching placebo.[\[8\]](#)[\[9\]](#)
- Primary Endpoint: The primary outcome was the change in CDAI from baseline at day 28.[\[8\]](#)[\[9\]](#)
- Secondary Endpoints: Included clinical remission (CDAI < 150), CDAI 70 response, and changes in quality of life measures (Short Form 36 and Inflammatory Bowel Disease Questionnaire), serum C-reactive protein (CRP), and fecal calprotectin.[\[8\]](#)[\[9\]](#)

Parameter	AZD9056 (n=24)	Placebo (n=10)	P-value	Reference
Change in CDAI from Baseline				
Baseline Mean CDAI	311	262	[8]	
Mean CDAI at Day 28	242	239	0.049	[8]
Clinical Remission (CDAI < 150)	5 (24%)	1 (11%)	0.43	[8]
Clinical Response (CDAI 70)	11 (52%)	2 (22%)	0.13	[8]
Inflammatory Biomarkers	No decrease in serum CRP or fecal calprotectin	No decrease in serum CRP or fecal calprotectin	N/A	[8]

The study suggested that **AZD9056** may improve symptoms in patients with moderate-to-severe CD, particularly in the CDAI subcomponents of pain and general well-being.[8] However, the lack of change in inflammatory biomarkers raises questions about its anti-inflammatory potential in this patient population.[8] **AZD9056** was well-tolerated with no serious adverse events reported.[8]

## Other Inflammatory Diseases

**AZD9056** has also been investigated in other chronic inflammatory conditions, including osteoarthritis and hidradenitis suppurativa.

- Osteoarthritis: In a preclinical study using a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, **AZD9056** demonstrated pain-relieving and anti-inflammatory effects. [11] Treatment with **AZD9056** reversed the MIA-induced upregulation of pro-inflammatory cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ), matrix metalloproteinase-13 (MMP-13), substance P, and

prostaglandin E2 in cartilage tissues.[11] The study also suggested that **AZD9056** inhibits the activation of the NF-κB pathway in this model.[11]

- **Hidradenitis Suppurativa:** A Phase 2 trial of **AZD9056** in hidradenitis suppurativa has been completed.[12] While the title of a forthcoming publication suggests no significant effect on clinical disease activity, it also indicates a restoration of cytokine production in peripheral blood mononuclear cells, hinting at a potential immunomodulatory effect.[12] Detailed quantitative data from this trial are not yet widely available.

## Preclinical and In Vitro Studies

A number of preclinical and in vitro studies have elucidated the pharmacological profile and mechanism of action of **AZD9056**.

- **P2X7 Receptor Antagonism:** **AZD9056** is a potent antagonist of the P2X7 receptor, with an IC50 of 11.2 nM in a HEK-hP2X7 cell line.[13]
- **Inhibition of IL-1β Release:** In ex vivo cultures of lipopolysaccharide (LPS)-primed human monocytes stimulated with the P2X7 agonist BzATP, **AZD9056** effectively inhibited the release of IL-1β and IL-18.[4]
- **Animal Models of Arthritis:** In a rat streptococcal cell wall (SCW)-induced arthritis model, inhibition of the P2X7 receptor led to reduced articular inflammation and erosive progression, although no effect on acute-phase responses was observed.[4]

## Safety and Tolerability

Across the clinical trials in rheumatoid arthritis and Crohn's disease, **AZD9056** was generally well-tolerated at doses up to 400 mg per day.[5][7][8] No serious adverse events were reported in the Phase IIa Crohn's disease study.[8]

## Conclusion

**AZD9056**, a selective P2X7 receptor antagonist, has been investigated in a range of chronic inflammatory diseases with a sound biological rationale based on its ability to inhibit the NLRP3 inflammasome pathway. While preclinical and early clinical data showed promise, particularly in rheumatoid arthritis, larger confirmatory trials did not demonstrate significant clinical efficacy in

this indication. In Crohn's disease, **AZD9056** showed potential for symptomatic improvement, but without a corresponding reduction in inflammatory biomarkers. The results from the hidradenitis suppurativa trial will provide further insights into the therapeutic potential of targeting the P2X7 receptor. The discrepancy between the clear mechanism of action and the clinical outcomes highlights the complexity of these chronic inflammatory diseases and the challenges of translating preclinical findings to clinical success. Further research may be warranted to identify specific patient populations or disease states where P2X7 receptor antagonism could be a viable therapeutic strategy.

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